Sotetsuflavone
Overview
Description
Sotetsuflavone is a naturally occurring flavonoid derived from the plant Cycas revoluta. It has garnered significant attention due to its potential anti-cancer properties, particularly in the treatment of non-small cell lung cancer. This compound is known for its ability to induce autophagy and apoptosis in cancer cells, making it a promising candidate for further research and therapeutic applications .
Mechanism of Action
Target of Action
Sotetsuflavone, a naturally derived flavonoid, has been found to interact with several key targets in the body. These include ABCB1 , AURKA , CDK1 , HDAC6 , MET , and MMP3 . These targets are highly expressed in pancreatic cancer tissues compared to normal tissues . These targets play a crucial role in the regulation of cancer-related signaling pathways .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the activities of these targets . For instance, this compound was found to interact with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to block the PI3K/Akt/mTOR signaling pathway , which is crucial in the regulation of cell growth and survival. By blocking this pathway, this compound induces autophagy in non-small cell lung cancer (NSCLC) cells . Additionally, it has been found to reverse epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .
Result of Action
This compound has been found to inhibit the growth of A549 cells by up-regulating intracellular ROS levels and causing the mitochondrial membrane potential to collapse . It induces G0/G1 phase arrest and endogenous apoptosis . Furthermore, it inhibits proliferation, migration, and invasion of NSCLC cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hypoxia can promote angiogenesis factors, which could potentially influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Sotetsuflavone interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to induce apoptosis by increasing the levels of expression of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, and decreasing levels of expression of Bcl-2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells . It also influences cell function by inducing autophagy, which plays a cytoprotective effect on apoptosis in NSCLC .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces autophagy in NSCLC cells by blocking the PI3K/Akt/mTOR signaling pathway . It also increases the expression of certain apoptosis-related proteins and decreases the expression of anti-apoptotic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sotetsuflavone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents to isolate the compound from the plant material. One method involves extracting the traditional Chinese medicine Herba Selaginellae, followed by filtration, concentration, and further extraction to obtain this compound with a purity of over 90% .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Sotetsuflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are often studied for their potential therapeutic applications in cancer treatment and other medical fields .
Scientific Research Applications
Sotetsuflavone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound has shown significant anti-cancer activity, particularly in non-small cell lung cancer. .
Biological Studies: The compound’s ability to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, makes it a valuable tool for studying cellular processes and disease mechanisms
Pharmaceutical Development: This compound’s unique properties have led to its exploration as a potential therapeutic agent for various diseases, including cancer and viral infections.
Comparison with Similar Compounds
Sotetsuflavone is unique among flavonoids due to its potent anti-cancer properties and ability to modulate multiple signaling pathways. Similar compounds include:
Hinokiflavone: Another flavonoid with potential anti-cancer activity, particularly in inhibiting viral infections.
Amentoflavone: Known for its antiviral and anticancer properties, amentoflavone shares structural similarities with this compound.
Mulberroside C: A compound with potential therapeutic applications in cancer and other diseases.
These compounds, while similar in structure, differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVLHZEBAXHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103517 | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2608-21-1 | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotetsuflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTETSUFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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